molecular formula C20H27N5O2 B2468882 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319804-19-6

(1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2468882
CAS No.: 2319804-19-6
M. Wt: 369.469
InChI Key: WMALGCPRGVMMNX-UHFFFAOYSA-N
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Description

The compound “(1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

A new series of compounds similar to the one were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 . The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The pyrazole ring is a key component, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The pyrazole ring is known to enable multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .

Scientific Research Applications

Molecular Interaction Studies

Studies on similar compounds have focused on understanding the molecular interactions between these molecules and biological targets, such as cannabinoid receptors. For instance, research on a potent and selective antagonist for the CB1 cannabinoid receptor explored the conformational analysis and molecular orbital methods to elucidate the compound's binding interactions and pharmacophore models (Shim et al., 2002).

Synthesis and Antibacterial Applications

Synthetic methodologies for compounds with similar chemical backbones have been developed, showcasing the versatility of these compounds in organic synthesis and their potential applications in developing antimicrobial and anticancer agents. For example, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential against various cancer cell lines and microbial strains (Hafez et al., 2016).

Antimicrobial and Antimycobacterial Activity

Another area of research involves the synthesis of nicotinic acid hydrazide derivatives, which have been screened for their antimycobacterial activity. This highlights the potential of pyrazole-based compounds in addressing infectious diseases caused by mycobacteria (R.V.Sidhaye et al., 2011).

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14-11-18(23-24(14)2)20(26)25-9-7-15(8-10-25)13-27-19-12-16-5-3-4-6-17(16)21-22-19/h11-12,15H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALGCPRGVMMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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